N-(5-chloropyridin-2-yl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propanamide
Description
N-(5-chloropyridin-2-yl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propanamide is a complex organic compound featuring a chloropyridine moiety and a tetrahydropyrazolopyridine structure
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-9(14(21)18-13-3-2-11(15)7-16-13)20-5-4-12-10(8-20)6-17-19-12/h2-3,6-7,9H,4-5,8H2,1H3,(H,17,19)(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDAUHRXMXYLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)N2CCC3=C(C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chloropyridine Intermediate: Starting with a chlorination reaction of pyridine to introduce the chlorine atom at the 5-position.
Construction of the Tetrahydropyrazolopyridine Core: This involves cyclization reactions where appropriate precursors are reacted under controlled conditions to form the tetrahydropyrazolopyridine ring system.
Amidation Reaction: The final step involves coupling the chloropyridine intermediate with the tetrahydropyrazolopyridine core through an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the chloropyridine moiety or the pyrazole ring, potentially altering the compound’s biological activity.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, N-(5-chloropyridin-2-yl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propanamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It could act as an inhibitor or modulator of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may facilitate binding to specific sites, while the tetrahydropyrazolopyridine core could modulate the activity of the target. This interaction can lead to inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(1,4-dihydropyrazolo[4,3-c]pyridin-5-yl)propanamide: Similar structure but lacks the tetrahydro component, potentially altering its reactivity and biological activity.
N-(5-bromopyridin-2-yl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propanamide: Bromine substitution instead of chlorine, which might affect its chemical properties and interactions.
N-(5-chloropyridin-2-yl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)propanamide: Variation in the position of the substituent on the pyrazole ring, influencing its overall activity.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propanamide is unique due to its specific combination of a chloropyridine moiety and a tetrahydropyrazolopyridine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
